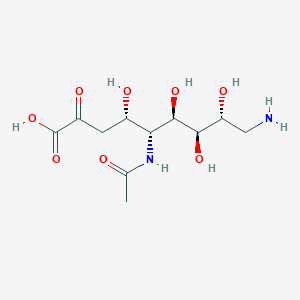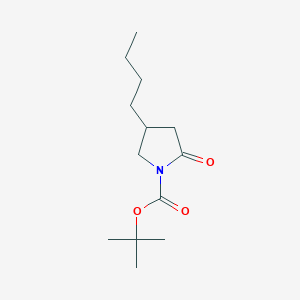
1-Ethyl-5-iodo-1h-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-5-iodo-1h-imidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an ethyl group at the first position and an iodine atom at the fifth position of the imidazole ring. Imidazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-5-iodo-1h-imidazole typically involves the iodination of 1-ethylimidazole. One common method is the electrophilic substitution reaction where iodine is introduced to the imidazole ring. This can be achieved using iodine monochloride (ICl) or iodine in the presence of an oxidizing agent like hydrogen peroxide (H2O2) under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The scalability of the process is crucial for industrial applications, and methods such as microwave-assisted synthesis and solvent-free reactions are explored to meet these demands .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethyl-5-iodo-1h-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the iodine atom.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) can be used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly employed.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, are frequently used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 1-ethyl-5-azido-1h-imidazole, while coupling reactions can produce biaryl derivatives .
Applications De Recherche Scientifique
1-Ethyl-5-iodo-1h-imidazole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Ethyl-5-iodo-1h-imidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The ethyl group can affect the compound’s lipophilicity and membrane permeability, impacting its overall bioactivity .
Comparaison Avec Des Composés Similaires
1-Ethyl-1h-imidazole: Lacks the iodine atom, resulting in different reactivity and applications.
5-Iodo-1h-imidazole: Lacks the ethyl group, affecting its chemical properties and biological activity.
1-Methyl-5-iodo-1h-imidazole: Similar structure but with a methyl group instead of an ethyl group, leading to variations in reactivity and applications.
Uniqueness: 1-Ethyl-5-iodo-1h-imidazole is unique due to the combination of the ethyl group and iodine atom, which imparts distinct chemical and biological properties. The presence of iodine enhances its reactivity in substitution and coupling reactions, while the ethyl group influences its solubility and bioavailability .
Propriétés
Formule moléculaire |
C5H7IN2 |
|---|---|
Poids moléculaire |
222.03 g/mol |
Nom IUPAC |
1-ethyl-5-iodoimidazole |
InChI |
InChI=1S/C5H7IN2/c1-2-8-4-7-3-5(8)6/h3-4H,2H2,1H3 |
Clé InChI |
LLVANSIXQRXBMO-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=NC=C1I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[tris(1-Methylethyl)silyl] 1H-Pyrrolo[2,3-b]pyridine-4-ol](/img/structure/B13845172.png)

![6-[(5R)-5-benzamidocyclohex-1-en-1-yl]-3-[(1-methyl-1H-pyrazol-4-yl)amino]pyrazine-2-carboxamide](/img/structure/B13845181.png)




![[1-(4-Aminophenyl)cyclohexyl]methanol](/img/structure/B13845213.png)





